molecular formula C16H10F3NO B1325428 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-59-3

2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone

Cat. No. B1325428
M. Wt: 289.25 g/mol
InChI Key: HGNGJBPVDZSFMA-UHFFFAOYSA-N
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Description

The compound is a derivative of cyanophenylacetic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies.


Chemical Reactions Analysis

Compounds like this undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities .

Scientific Research Applications

Photochemistry and Crystal Structures

Research on similar compounds like 1-(4-cyanophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, which share structural similarities with 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone, reveals insights into their photochemistry and crystal structures. These studies focus on understanding the molecular conformations and reactions under light exposure, which is crucial for applications in photochemistry and material science (Fu, Scheffer, Trotter, & Yang, 1998).

Electrochemical Behavior

Investigations into the electrochemical behavior of related compounds like 4-trifluoromethylacetophenone have been conducted. These studies are significant for understanding the electroreduction processes and could be applied in areas like battery technology and electrochemical sensors (Liotier, Mousset, & Mousty, 1995).

Derivatization for Chromatography

Derivatives of similar compounds have been used in high-performance liquid chromatography. This involves transforming carboxylic acids for better spectrophotometric detection, which is crucial in chemical analysis and pharmaceutical research (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Novel Anti-Malarial Agents

Compounds like the trifluoromethyl substituted derivatives of benzophenone, which are structurally related to 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone, have shown potential as novel leads for anti-malarial agents. This highlights their significance in medicinal chemistry and drug development (Wiesner et al., 2003).

Catalyst Structure in Chemical Reactions

Research into the catalyst structure in chemical reactions involving compounds like triflate salts of tetraarylstibonium indicates potential applications in synthetic chemistry. Understanding these catalysts can lead to more efficient and selective chemical synthesis processes (Yang et al., 2018).

Safety And Hazards

Based on the safety data for similar compounds, it’s likely that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis and study of cyanophenyl derivatives are of interest in various fields, including the development of new catalysts , the creation of chemosensors for anions , and the development of new biologically active compounds .

properties

IUPAC Name

4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNGJBPVDZSFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642338
Record name 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone

CAS RN

898784-59-3
Record name 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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